molecular formula C12H13N3S B15281222 3-(1-Phenylcyclobutyl)-1,2,4-thiadiazol-5-amine

3-(1-Phenylcyclobutyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B15281222
M. Wt: 231.32 g/mol
InChI Key: SUEQTSFGBXWZEC-UHFFFAOYSA-N
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Description

3-(1-Phenylcyclobutyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a thiadiazole ring fused with a phenylcyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Phenylcyclobutyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenylcyclobutanecarboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(1-Phenylcyclobutyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3-(1-Phenylcyclobutyl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1-Phenylcyclobutyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with a similar thiadiazole ring structure.

    1,2,4-Oxadiazole Derivatives: Compounds with a similar ring structure but containing oxygen instead of sulfur.

Uniqueness

3-(1-Phenylcyclobutyl)-1,2,4-thiadiazol-5-amine is unique due to the presence of the phenylcyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13N3S

Molecular Weight

231.32 g/mol

IUPAC Name

3-(1-phenylcyclobutyl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C12H13N3S/c13-11-14-10(15-16-11)12(7-4-8-12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,13,14,15)

InChI Key

SUEQTSFGBXWZEC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)C3=NSC(=N3)N

Origin of Product

United States

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